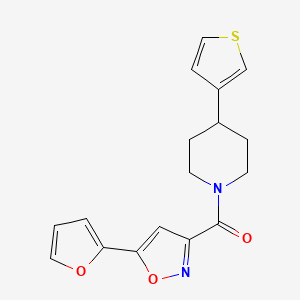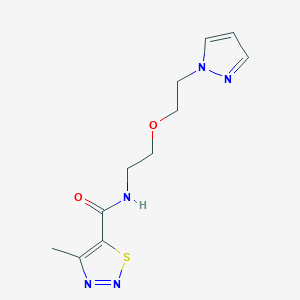
Tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate; hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl substituted azetidine and aziridine compounds, which are structurally related to the compound . These compounds are of interest due to their potential as building blocks for amino alcohols, polyamines, and other biologically active molecules .
Synthesis Analysis
The synthesis of related tert-butyl substituted azetidine compounds involves multiple steps, starting from commercially available precursors. For instance, the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate was achieved by acid-catalyzed hydrolysis followed by glycol cleavage . Another example is the enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which was synthesized using an innovative approach starting from a chiral lactone, with significant improvements over original routes . These methods demonstrate the versatility and adaptability of synthetic strategies to produce complex azetidine derivatives.
Molecular Structure Analysis
The molecular structure of tert-butyl substituted azetidine compounds can be quite complex, as evidenced by the crystal structure analysis of 4-tert-butylimino-3,3-diethoxycarbonyl-1-methyl-2-tosylimino-azetidine. This compound was found to have a planar four-membered ring with significant differences in bond lengths of the exocyclic imino functions, indicating the potential for diverse reactivity and interactions .
Chemical Reactions Analysis
Tert-butyl substituted azetidine compounds can undergo various chemical reactions, providing access to a range of derivatives. For example, silylmethyl-substituted aziridine and azetidine were used as masked 1,3- and 1,4-dipoles for formal [3 + 2] and [4 + 2] cycloaddition reactions, leading to the formation of imidazoline, oxazolidine, and tetrahydropyrimidine products . These reactions highlight the potential of azetidine derivatives to participate in complex transformations, which can be useful in the synthesis of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted azetidine compounds are influenced by their molecular structure. For instance, the crystal structure of the aforementioned 4-tert-butylimino-3,3-diethoxycarbonyl-1-methyl-2-tosylimino-azetidine suggests that the planarity of the azetidine ring and the differences in exocyclic bond lengths could affect the compound's reactivity and physical properties . Additionally, the synthesis of N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid as a handle in solid-phase synthesis indicates that these compounds can be stable under certain conditions, such as resistance to acidolysis, which is crucial for their application in peptide synthesis .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Azetidine Derivatives Synthesis : Azetidine-2-carboxylic acid (Aze) analogs, including those with heteroatomic side chains at the 3-position, have been synthesized for studying peptide activity and conformational influence (Sajjadi & Lubell, 2008).
Preparation of Amino Sugars : Research has shown the synthesis of protected amines, such as 3-amino-3-deoxy-D-altrose derivatives, using tert-butyl azidoformate and other reagents, demonstrating the compound's utility in complex synthetic processes (Nativi, Reymond, & Vogel, 1989).
Antimicrobial Agent Synthesis : Studies have explored the synthesis of phenyl azetidine derivatives as potential antimicrobial agents, highlighting the compound's relevance in medicinal chemistry (Doraswamy & Ramana, 2013).
Chemical Transformations and Applications
Building Blocks for Organic Synthesis : tert-Butyl phenylazocarboxylates, closely related to the compound , serve as versatile building blocks for synthetic organic chemistry, enabling diverse modifications of the benzene ring and other functional groups (Jasch, Höfling, & Heinrich, 2012).
Pharmaceutical Intermediate Synthesis : Investigations have been conducted into the synthesis of pharmaceutical intermediates like 1-(tert-butyl)-3-amioazetidine, demonstrating the role of such compounds in drug development (Yang, 2010).
Synthesis of Azetidine-3-carboxylic Acids : Protected 3-haloazetidines, used in medicinal chemistry, have been synthesized on a gram-scale, showcasing the utility of azetidine derivatives in generating high-value chemical compounds (Ji, Wojtas, & Lopchuk, 2018).
Versatile Chemical Reactions : The compound's derivatives, like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, have been synthesized through efficient routes, highlighting its versatility in accessing unique chemical spaces (Meyers et al., 2009).
Eigenschaften
IUPAC Name |
tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-15(2,3)20-14(18)17-9-13(10-17)16-19-11-12-7-5-4-6-8-12;/h4-8,13,16H,9-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOZFKWGJFUBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NOCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


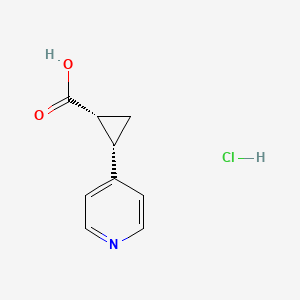

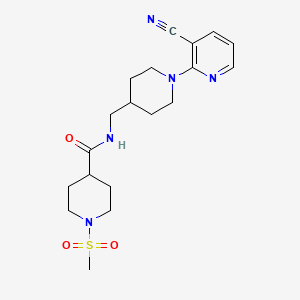
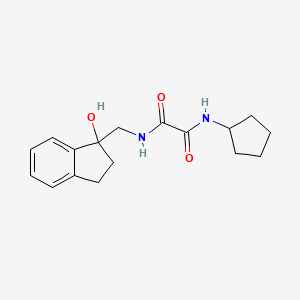
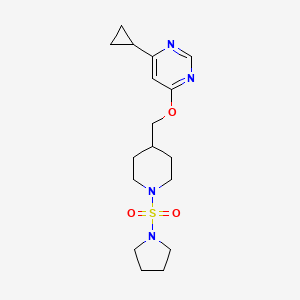
![N-cyclopropyl-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2503013.png)
![5-(4-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2503016.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[3-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2503018.png)
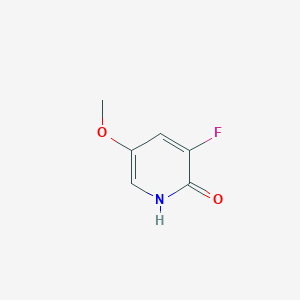
![2-(2,4-difluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2503020.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2503021.png)
